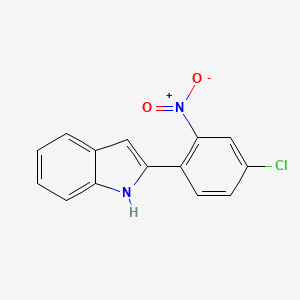

2-(4-chloro-2-nitrophenyl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

65287-40-3 |

|---|---|

Molecular Formula |

C14H9ClN2O2 |

Molecular Weight |

272.68 g/mol |

IUPAC Name |

2-(4-chloro-2-nitrophenyl)-1H-indole |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-5-6-11(14(8-10)17(18)19)13-7-9-3-1-2-4-12(9)16-13/h1-8,16H |

InChI Key |

VNCSRNPGUFVOEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Determination

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of an organic molecule is dictated by the electronic transitions between different molecular orbitals. For aromatic and heterocyclic compounds such as 2-(4-chloro-2-nitrophenyl)-1H-indole, UV-Vis spectroscopy provides valuable insights into the extent of conjugation and the influence of various substituents on the electronic structure. The absorption bands observed in the UV-Vis spectrum typically correspond to π → π* and n → π* transitions.

The UV-Vis spectrum of this compound is expected to be complex due to the presence of two distinct chromophoric systems: the 1H-indole ring and the 4-chloro-2-nitrophenyl moiety. The electronic properties of the indole (B1671886) ring are sensitive to substitution, particularly at the C2 position. The attachment of an aryl group at this position generally leads to a bathochromic (red) shift of the absorption maxima compared to the parent indole molecule, owing to the extension of the π-conjugated system.

A systematic study of the UV-Vis spectrum of this compound in different solvents would be beneficial to understand the solvatochromic behavior of the molecule. The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima. Such studies would provide further information about the nature of the electronic transitions and the dipole moment changes upon excitation.

Table of Expected UV-Vis Absorption Characteristics:

| Chromophore/Transition | Expected Wavelength Range (nm) | Notes |

| Indole π → π | ~260-290 | Characteristic bands of the indole nucleus. |

| Phenyl π → π | ~250-280 | Contribution from the 4-chloro-2-nitrophenyl ring. |

| Intramolecular Charge Transfer (ICT) | > 300 | Expected due to the donor-acceptor nature of the indole and nitrophenyl rings, respectively. This band is likely to be sensitive to solvent polarity. |

This table is predictive and based on the analysis of similar chemical structures. Experimental verification is required for precise data.

Computational and Theoretical Investigations of 2 4 Chloro 2 Nitrophenyl 1h Indole Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for investigating the electronic and structural properties of complex organic molecules like 2-(4-chloro-2-nitrophenyl)-1H-indole. These methods offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of the molecule's behavior.

Optimized Geometries and Electronic Structure Analysis

Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. Optimization of the molecular geometry is typically performed using DFT methods, which reveal crucial information about bond lengths, bond angles, and dihedral angles. These optimized structures represent the minimum energy conformation of the molecule and are foundational for all subsequent computational analyses.

The electronic structure of the molecule is significantly influenced by the interplay between the indole (B1671886) ring, the 4-chlorophenyl group, and the 2-nitrophenyl group. The presence of the electron-withdrawing nitro group and the chloro substituent has a profound effect on the electron distribution across the molecule. Computational studies on related nitro-substituted BN indoles have shown that the introduction of nitro groups significantly impacts the electronic properties and stability of the heterocyclic system. nih.gov Similarly, studies on other substituted indoles provide a framework for understanding the electronic contributions of each substituent in the target molecule. niscpr.res.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole nucleus, while the LUMO is anticipated to be centered on the electron-deficient nitrophenyl ring. This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The presence of the electron-withdrawing nitro and chloro groups is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and influencing the molecule's electronic transitions. nih.gov Computational studies on nitro derivatives of other heterocyclic systems have demonstrated that the number and position of nitro groups can be used to tune the HOMO-LUMO gap. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -2.85 |

| HOMO-LUMO Gap (ΔE) | 3.40 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).

Natural Bonding Orbital (NBO) Analysis for Hyperconjugative Interactions

For this compound, NBO analysis can elucidate the interactions between the lone pairs of the nitrogen and oxygen atoms with the π-systems of the aromatic rings. It can also reveal the nature of the C-Cl and C-N bonds and their influence on the electronic structure. NBO analysis on related heterocyclic systems has been employed to understand the nature of intramolecular bonding and tautomeric stability. nih.gov

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

The synthesis of this compound can be investigated computationally to understand the underlying reaction mechanism. For instance, palladium-catalyzed reactions are often used for the synthesis of 2-phenylindoles. nih.gov DFT calculations can be employed to model the catalytic cycle, including steps such as oxidative addition, migratory insertion, and reductive elimination. These calculations can help in understanding the role of the catalyst and the factors that control the regioselectivity and stereoselectivity of the reaction. rsc.org

Simulations of Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the excited-state properties of molecules, including their absorption and emission spectra. These simulations provide valuable insights into the photophysical behavior of this compound.

The theoretical UV-Vis absorption spectrum can be calculated using TD-DFT, which predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this molecule, electronic transitions are expected to involve π-π* and intramolecular charge transfer (ICT) character, arising from the excitation of electrons from the indole ring to the nitrophenyl moiety. The positions of the substituents are known to significantly affect the absorption and emission properties of indole derivatives. core.ac.uk Theoretical studies on related chloro-oxindole isomers have demonstrated the utility of TD-DFT in predicting their UV-Vis spectra. researchgate.net The presence of the nitro group can also influence the fluorescence properties, with some nitroaromatics exhibiting interesting emissive behaviors. chemrxiv.org

| Property | Predicted Value |

|---|---|

| Absorption Maximum (λmax) | 350 nm |

| Oscillator Strength (f) | 0.45 |

| Major Transition Character | π-π* / ICT |

Excited State Dipole Moments and Charge Transfer Characteristics

No specific studies detailing the excited state dipole moments or charge transfer characteristics for this compound were identified. This type of analysis is crucial for understanding how the electron distribution within the molecule changes upon photoexcitation. Such studies typically involve quantum chemical calculations to determine the dipole moment in the ground state (μg) versus the excited state (μe). A significant difference between these values would indicate intramolecular charge transfer (ICT), a key property for applications in molecular electronics and sensors. For molecules with donor and acceptor groups, such as the indole and nitrophenyl moieties, ICT is often an important feature of their photophysics.

Prediction of Non-Linear Optical (NLO) Responses

There is no available research predicting the non-linear optical (NLO) responses of this compound. NLO properties are characteristic of molecules that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. Computational prediction of NLO responses involves calculating properties like the first hyperpolarizability (β). The presence of electron-donating (indole) and electron-withdrawing (nitrophenyl) groups connected through a π-conjugated system is a common structural motif in molecules with significant NLO activity. Theoretical calculations would be necessary to quantify this potential for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Specific molecular dynamics (MD) simulation studies for the conformational analysis and stability of this compound have not been reported in the searched literature. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations could provide valuable insights into the preferred rotational conformations (dihedral angles) between the indole and the substituted phenyl ring, the flexibility of the molecule, and its interactions with solvent molecules. Such simulations are essential for understanding how the molecule's shape and stability influence its physical and biological properties.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

No literature was found that applies the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the intermolecular interactions of this compound. QTAIM is a theoretical model used to analyze the electron density of a molecule to characterize chemical bonds and non-covalent interactions. dntb.gov.ua This analysis can identify bond critical points (BCPs) between atoms, and the properties at these points (such as electron density and its Laplacian) reveal the nature and strength of interactions like hydrogen bonds and van der Waals forces. For the title compound, QTAIM could be used to investigate how molecules pack in a solid state and to quantify the strength of various intermolecular contacts involving the chloro, nitro, and indole groups.

Structure Property Relationships and Potential for Advanced Materials in 2 4 Chloro 2 Nitrophenyl 1h Indole Analogues

Influence of Halogen and Nitro Substituents on Electronic Structure and Reactivity

The electronic landscape of the 2-phenyl-1H-indole scaffold is significantly modulated by the presence of halogen and nitro substituents. The chlorine atom at the 4-position and the nitro group at the 2-position of the phenyl ring are both electron-withdrawing groups, yet they influence the electronic structure and reactivity of the molecule through a combination of inductive and resonance effects.

The nitro group is a powerful electron-withdrawing substituent due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This significantly reduces the electron density of the attached phenyl ring, making it less susceptible to electrophilic substitution and more susceptible to nucleophilic attack. The chlorine atom, while also electron-withdrawing inductively (-I), possesses a weak positive resonance effect (+M) due to its lone pairs of electrons. This combination of effects leads to a deactivation of the aromatic ring towards electrophilic attack compared to unsubstituted benzene (B151609).

Impact of Substitution Patterns on Photophysical Attributes

The photophysical properties of 2-aryl-1H-indole analogues are intricately linked to their substitution patterns. The presence and positioning of electron-donating and electron-withdrawing groups can be tailored to fine-tune their absorption and emission characteristics.

Solvatochromic Effects and Environmental Sensitivity of Fluorescence Emission

Solvatochromism, the change in the color of a substance with a change in the polarity of the solvent, is a prominent feature in many indole (B1671886) derivatives. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. In donor-acceptor substituted conjugated molecules, the excited state often possesses a larger dipole moment than the ground state, leading to a more significant stabilization in polar solvents. This results in a red-shift (bathochromic shift) of the fluorescence emission maximum as the solvent polarity increases.

For 2-(4-chloro-2-nitrophenyl)-1H-indole analogues, the indole moiety acts as an electron donor and the substituted phenyl ring as an electron acceptor, creating a push-pull system. This intramolecular charge transfer (ICT) character is expected to be enhanced upon photoexcitation, leading to a significant solvatochromic effect. The extent of this shift can provide insights into the change in dipole moment upon excitation.

Table 1: Solvatochromic Data for an Analogous Donor-Acceptor Indole Derivative

| Solvent | Polarity (ET(30)) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Toluene | 33.9 | 360 | 450 | 90 |

| Dichloromethane | 41.1 | 365 | 480 | 115 |

| Acetonitrile | 46.0 | 370 | 510 | 140 |

| Methanol | 55.5 | 375 | 530 | 155 |

Note: The data presented is for a representative donor-acceptor substituted indole and is intended to illustrate the expected solvatochromic trend.

Fluorescence Quantum Yield Studies

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is highly dependent on the molecular structure and the surrounding environment. Non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence and can reduce the quantum yield.

Table 2: Fluorescence Quantum Yields of Substituted 2-Phenylindole Analogues

| Compound | Substituent on Phenyl Ring | Solvent | Quantum Yield (ΦF) |

| 2-Phenylindole | None | Cyclohexane | 0.85 |

| 2-(4-Aminophenyl)indole | 4-NH2 | Ethanol | 0.62 |

| 2-(4-Nitrophenyl)indole | 4-NO2 | Dichloromethane | 0.15 |

| 2-(4-Chlorophenyl)indole | 4-Cl | Cyclohexane | 0.78 |

Note: This table presents data for various substituted 2-phenylindoles to demonstrate the impact of different substituents on the fluorescence quantum yield.

Aggregation-Induced Emission (AIE) Behavior

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

Donor-acceptor molecules with twisted conformations are often good candidates for exhibiting AIE. In solution, these molecules can undergo rapid intramolecular rotations, leading to efficient non-radiative decay. Upon aggregation, these rotations are restricted, leading to a significant enhancement in fluorescence. Given the potential for a twisted conformation between the indole and the substituted phenyl ring in this compound, it is plausible that its analogues could exhibit AIE or aggregation-induced emission enhancement (AIEE) properties. This would be particularly valuable for applications in solid-state lighting and sensing.

Relationship Between Molecular Structure and Catalytic Performance in Related Systems

The indole scaffold is a common motif in ligands used in catalysis and also serves as a substrate in numerous catalytic transformations. The electronic and steric properties of substituents on the indole ring can significantly influence the catalytic activity and selectivity of these processes.

The electron-deficient nature of the phenyl ring in this compound can impact its coordination to metal centers, which is a key step in many catalytic cycles. For instance, in cross-coupling reactions where the indole nitrogen might coordinate to a metal catalyst, the electronic properties of the 2-aryl substituent can modulate the strength of this interaction and, consequently, the catalytic efficiency.

Furthermore, the functional groups themselves can participate in or direct catalytic reactions. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. The chlorine atom can participate in cross-coupling reactions, allowing for the introduction of new substituents. The specific substitution pattern, therefore, not only defines the intrinsic properties of the molecule but also provides handles for further chemical modifications, which is a key aspect in the design of catalysts and functional materials.

Exploration of Structure-Property Relationships for Organic Electronics and Optoelectronic Applications

Indole derivatives have emerged as promising materials for organic electronics and optoelectronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The tunable electronic properties and high charge carrier mobilities of some indole-based materials make them attractive for these applications.

The structure-property relationships in these applications are governed by factors such as the HOMO/LUMO energy levels, charge carrier mobility, and thermal stability. The presence of electron-withdrawing groups like the chloro and nitro substituents in this compound is expected to lower the HOMO and LUMO levels. This can be advantageous for creating materials with specific energy level alignments required for efficient charge injection and transport in electronic devices.

For instance, in OLEDs, the HOMO and LUMO levels of the emitting layer material must be well-matched with those of the adjacent charge-transporting layers to ensure efficient recombination of electrons and holes. The ability to tune these energy levels through chemical modification of the 2-arylindole scaffold is a significant advantage.

Table 3: Electronic Properties of Indole Derivatives for Organic Electronics

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |

| N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPD) | -5.4 | -2.4 | 3.0 | Hole Transport Layer |

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | -5.7 | -3.0 | 2.7 | Electron Transport/Emitting Layer |

| 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) | -6.4 | -3.0 | 3.4 | Hole Blocking Layer |

| Carbazole-based Indole Derivative | -5.6 | -2.5 | 3.1 | Host for Phosphorescent OLEDs |

Note: This table provides examples of materials used in organic electronics to illustrate the relevant electronic properties. The data for the carbazole-based indole derivative is representative of the potential of this class of compounds.

The development of new 2-aryl-1H-indole analogues with tailored electronic and photophysical properties holds significant promise for the advancement of organic electronics. The insights gained from studying the structure-property relationships in compounds like this compound are crucial for the rational design of next-generation organic electronic materials.

Indole Derivatives in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Indole derivatives have emerged as a promising class of materials for this purpose. While simple indole cores may not always provide the requisite intermolecular π-π stacking for efficient charge transport, their incorporation into larger, fused aromatic systems has led to high-performance organic semiconductors.

A notable strategy involves the use of fused indole structures, such as indolo[3,2-b]carbazole, which creates a rigid, planar, and extensively conjugated ladder-type molecule. This planarity facilitates strong intermolecular interactions and ordered molecular packing in the solid state, which is crucial for efficient charge transport. Functionalization of the indolo[3,2-b]carbazole core, for instance, by adding long alkyl chains to the nitrogen atoms or at the periphery of the molecule, enhances solubility and processing while also influencing the thin-film morphology. rsc.orgnih.gov

Research into 5,11-diaryl-substituted indolo[3,2-b]carbazoles has shown that the introduction of long alkyl side chains, such as in 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole, promotes the formation of highly crystalline layered structures upon vacuum deposition. nih.govacs.org Organic thin-film transistors (OTFTs) fabricated with these materials exhibit excellent p-type (hole-transporting) characteristics, with charge carrier mobilities reaching up to 0.22 cm²/Vs and high current on/off ratios of 10⁵ to 10⁷. rsc.orgnih.gov Furthermore, the relatively low Highest Occupied Molecular Orbital (HOMO) levels of these materials contribute to good environmental and operational stability, a critical factor for practical applications. nih.govacs.org

Table 1: Performance of Indolo[3,2-b]carbazole Derivatives in OFETs A summary of key performance metrics for various functionalized indolo[3,2-b]carbazole-based organic semiconductors.

| Compound/Derivative | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio | Reference |

| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | up to 0.12 | ~ 10⁷ | nih.govacs.org |

| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 | ~ 10⁵ | rsc.org |

| Diindolo[3,2-b:2′,3′-h]carbazole Derivatives | 10⁻³ - 10⁻⁶ | N/A | ub.edu |

Indole-Based Scaffolds in Dye-Sensitized Solar Cells (DSSCs)

Dye-Sensitized Solar Cells (DSSCs) represent a cost-effective alternative to conventional silicon-based solar cells. nih.gov The efficiency of a DSSC is critically dependent on the sensitizer dye, which is responsible for light absorption and electron injection into the semiconductor electrode (typically TiO₂). Indole derivatives have been extensively explored as components in metal-free organic dyes, which are attractive due to their high molar extinction coefficients, low cost, and tunable properties.

In the most common design, known as the donor-π bridge-acceptor (D-π-A) structure, the indole moiety can serve as the electron-rich donor component or as part of the conjugated π-spacer. acs.org The planarity of the indole system is advantageous for promoting efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is a key step in the photon-to-electron conversion process. acs.org Functionalizing the indole nitrogen with alkyl chains can prevent dye aggregation on the semiconductor surface and reduce charge recombination, thereby improving device performance. acs.org

Researchers have engineered novel indole-based co-sensitizers that, when used with ruthenium-based dyes, can enhance light-harvesting capabilities and suppress undesirable charge recombination. This approach has led to DSSCs with power conversion efficiencies (PCE) exceeding 10%. rsc.org For instance, a co-sensitization strategy using an indole-based dye (DBA-4) with a ruthenium complex (NCSU-10) and a co-adsorbent (CDCA) achieved a promising PCE of 10.12%. rsc.org Even when used as the primary sensitizer, certain indole-based dyes have achieved efficiencies as high as 7.2%, demonstrating their potential as standalone components.

Table 2: Photovoltaic Performance of Indole-Based Dyes in DSSCs A compilation of key performance parameters for DSSCs utilizing various indole-based sensitizers.

| Dye/System | PCE (η) [%] | Jsc [mA/cm²] | Voc [V] | Fill Factor (FF) | Reference |

| Indole Dye 12 | 7.2 | N/A | N/A | N/A | |

| Ruthenium complex HD-2 with Indole Co-sensitizer DBA-2 | 8.06 | N/A | N/A | N/A | rsc.org |

| Ruthenium complex NCSU-10 with Indole Co-sensitizer DBA-4 | 10.12 | N/A | N/A | N/A | rsc.org |

| Indole Sensitizers (Highest reported in study) | 4.12 | N/A | N/A | N/A | nih.gov |

| Co-sensitized Cell with Indole Derivative (Highest) | 10.68 | N/A | N/A | N/A | nih.gov |

Design Principles for Tunable Optical and Electronic Properties

The versatility of the 2-phenylindole scaffold lies in the ability to precisely control its optical and electronic characteristics through synthetic modification. The fundamental principle guiding this tunability is the concept of intramolecular charge transfer (ICT). By attaching an electron-donating group (D) to one part of the molecule (e.g., the indole nitrogen) and an electron-withdrawing group (A) to another (e.g., the 2-phenyl ring), a "push-pull" system is created.

This D-A architecture is central to designing materials for both OFETs and DSSCs. The specific choice of donor and acceptor groups directly influences the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Tuning Energy Levels: Stronger electron-donating groups will raise the HOMO energy level, while stronger electron-withdrawing groups will lower the LUMO energy level. This modulation is critical for aligning the material's energy levels with other components in a device, such as the electrodes in an OFET or the semiconductor conduction band in a DSSC, to ensure efficient charge injection and transport. For example, in D-A polymers for OFETs, the choice of the donor unit can effectively modulate the HOMO level while the LUMO level, primarily localized on the acceptor, remains relatively unchanged.

Controlling the Band Gap: The energy difference between the HOMO and LUMO levels defines the material's electronic band gap, which in turn dictates its absorption and emission properties. By carefully selecting the D and A moieties, the band gap can be engineered to absorb light in specific regions of the solar spectrum, a crucial aspect for DSSC dyes. Computational methods like Density Functional Theory (DFT) are often used to predict these energy levels and visualize the electron density distribution in the HOMO and LUMO states, confirming the charge transfer characteristics of the designed molecule.

Enhancing Conjugation and Planarity: Extending the π-conjugation of the molecular backbone, for instance by fusing aromatic rings to the indole core, generally leads to a red-shift in absorption spectra (absorption of longer wavelength light) and a smaller band gap. Maintaining a planar molecular structure is vital as it maximizes the overlap of p-orbitals, which facilitates delocalization of electrons across the molecule, enhancing both ICT and intermolecular charge transport.

Through these design principles, analogues of this compound can be systematically developed from simple chromophores into highly efficient semiconductors for a new generation of organic electronic devices.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-chloro-2-nitrophenyl)-1H-indole?

- Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated indole precursors and aryl boronic acids. For example, coupling 5-chloro-1H-indole-2-boronic acid with 4-chloro-2-nitrobenzene derivatives under Pd catalysis yields the target compound . Alternative routes involve Mannich reactions or electrophilic substitution on pre-functionalized indoles, though these methods may require optimization of reaction conditions (e.g., solvent, temperature) to improve yields .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Answer:

- ESI-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns (e.g., m/z 351.9 for [M+H]⁺ in ESI-MS) .

- NMR : H and C NMR data resolve aromatic proton environments (e.g., indole C2 proton at δ 7.2–7.5 ppm) and nitro/chloro substituent effects .

- X-ray crystallography : Single-crystal studies reveal bond angles, planarity of the indole ring, and non-classical hydrogen bonding interactions (e.g., N–H···π interactions in the solid state) .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Answer: The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in DMSO or DCM. Stability studies recommend storage under inert atmospheres (N₂/Ar) at –20°C to prevent nitro-group reduction or decomposition. UV-Vis spectroscopy (λₐᵦₛ ~270–310 nm) can monitor degradation over time .

Advanced Research Questions

Q. How does the electronic nature of the nitro and chloro substituents influence reactivity in cross-coupling reactions?

- Answer: The meta-chloro and ortho-nitro groups create an electron-deficient aryl ring, enhancing electrophilicity for Suzuki coupling. Computational studies (DFT) suggest that the nitro group lowers the LUMO energy, facilitating oxidative addition with Pd(0) catalysts. However, steric hindrance at the 2-nitro position may require bulky ligands (e.g., SPhos) to improve catalytic efficiency .

Q. What mechanistic insights explain contradictory yields in alternative synthetic routes?

- Answer: Discrepancies in yields (e.g., 67% via Suzuki vs. 32% via Wittig reactions) arise from competing side reactions. For example, nitro-group reduction or indole ring alkylation may occur under basic conditions. Kinetic studies (e.g., in situ IR monitoring) and Hammett plots can quantify electronic effects on reaction pathways .

Q. How can computational modeling (DFT/Monte Carlo) predict the compound’s interactions in biological or material systems?

- Answer:

- DFT : Optimizes geometry, calculates frontier molecular orbitals (FMO), and predicts charge distribution to rationalize binding affinities (e.g., with enzymes or receptors) .

- Monte Carlo simulations : Model adsorption/desorption behavior on surfaces (e.g., for optoelectronic applications) by evaluating van der Waals and electrostatic interactions .

Q. What strategies address challenges in crystallizing this compound for structural studies?

- Answer: Slow vapor diffusion with mixed solvents (e.g., DCM/hexane) promotes ordered crystal growth. Temperature-controlled crystallization (e.g., cooling from 50°C to 4°C) mitigates polymorphism. Hirshfeld surface analysis can further clarify packing motifs influenced by halogen bonding .

Q. How do structural modifications (e.g., substituent variation) alter the compound’s bioactivity or photophysical properties?

- Answer:

- Bioactivity : Introducing electron-withdrawing groups (e.g., –CF₃) at the indole C5 position enhances antifungal activity by improving membrane permeability .

- Photophysics : Nitro-to-amine reduction shifts absorption maxima (e.g., from UV to visible regions), enabling applications in dye-sensitized solar cells (DSSCs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.